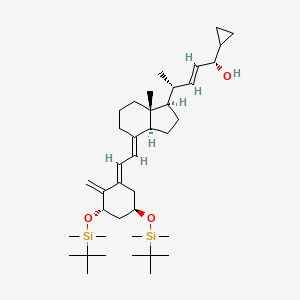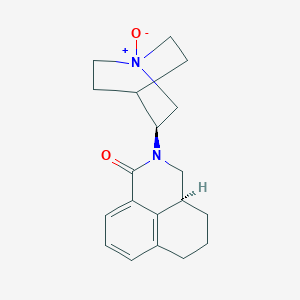
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-
Descripción general
Descripción
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Metabolic Significance in Organisms
- Methylglyoxal Formation and Impact : Methylglyoxal, a reactive alpha-oxoaldehyde, forms various advanced glycation end-products including N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-L-ornithine (MG-H1), relevant to diabetes and neurodegenerative diseases complications (Nemet, Varga-Defterdarović, & Turk, 2006).
Structural and Chemical Studies
- Novel Posttranslational Protein Modification : A study identified novel arginine modifications including N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-L-ornithine under high hydrostatic pressure conditions (Alt & Schieberle, 2005).
- Methylglyoxal Modification of Protein : Another research focused on the identification of novel methylglyoxal-arginine adducts, including this compound, in proteins, providing insights into glycation processes (Oya et al., 1999).
Biochemical and Medicinal Aspects
- Siderophore Activity in Microbial Systems : Research into siderophore activity revealed the synthesis of compounds like N5-acetyl-N5-hydroxy-L-ornithine, an integral part of microbial iron-transport systems, demonstrating this compound's relevance in microbial ecology (Dolence, Lin, Miller, & Payne, 1991).
- Enzymatic Functions in Bacteria : The enzymatic activity of N5-(L-1-Carboxyethyl)-L-ornithine: NADP+ oxidoreductase in bacteria, involving this compound, has been studied for understanding bacterial metabolic pathways (Thompson, Harr, & Donkersloot, 1990).
Radiopharmaceutical Development
- PET Imaging in Cancer Diagnosis : This compound is used in the development of radiopharmaceuticals like N5-[18F]fluoroacetylornithine for PET imaging, particularly for detecting ornithine decarboxylase in malignant tumors (Turkman, Gelovani, & Alauddin, 2011).
Agricultural and Environmental Research
- Novel Amino Acid Metabolites in Soil Bacteria : Research on soil bacteria has led to the discovery of novel amino acid metabolites like N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)-L-ornithine, highlighting this compound's ecological and agricultural significance (Tajika et al., 1997).
Direcciones Futuras
The future directions for “L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-” and other imidazole-containing compounds involve the development of new drugs that can overcome the increasing public health problems due to antimicrobial resistance . These compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs .
Mecanismo De Acción
Mode of Action
It is known that the compound forms part of the advanced glycation end products (ages) group . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in several pathological conditions, including diabetes and aging .
Biochemical Pathways
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is involved in the formation of AGEs . AGEs are formed in the body through a process called glycation, where a sugar molecule bonds to a protein or lipid molecule without the controlling action of an enzyme. Over time, AGEs accumulate in the body and interfere with normal cellular functions, leading to various health problems .
Result of Action
As a member of the ages group, it is likely to contribute to the detrimental effects associated with ages accumulation, such as inflammation, oxidative stress, and tissue damage .
Análisis Bioquímico
Biochemical Properties
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- interacts with various enzymes and proteins within the cell. It is known to be involved in the modulation of enzyme activities, particularly those related to the urea cycle and amino acid metabolism. The compound interacts with enzymes such as ornithine transcarbamylase and arginase, influencing their catalytic activities. These interactions are crucial for maintaining the balance of nitrogen in the body and for the synthesis of polyamines, which are essential for cell growth and differentiation .
Cellular Effects
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- has been shown to affect various cellular processes. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the flux of metabolites through key metabolic pathways .
Molecular Mechanism
The molecular mechanism of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- involves its binding to specific biomolecules, leading to changes in their activity. The compound can act as an enzyme inhibitor or activator, depending on the context. For example, it may inhibit the activity of arginase, leading to increased levels of ornithine and subsequent effects on polyamine synthesis. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activities and gene expression .
Dosage Effects in Animal Models
The effects of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- vary with dosage in animal models. At low doses, the compound can enhance cellular functions and promote cell growth. At high doses, it may exhibit toxic effects, including inhibition of cell proliferation and induction of apoptosis. These threshold effects are important for determining the therapeutic potential and safety of the compound .
Metabolic Pathways
L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is involved in several metabolic pathways. It participates in the urea cycle, where it is converted to citrulline by ornithine transcarbamylase. The compound also influences the synthesis of polyamines, which are derived from ornithine and are essential for cell growth and differentiation. Additionally, it can affect the levels of other metabolites by modulating enzyme activities and metabolic flux .
Transport and Distribution
Within cells and tissues, L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is transported and distributed by specific transporters and binding proteins. These include amino acid transporters that facilitate its uptake into cells and intracellular binding proteins that help localize the compound to specific cellular compartments. The distribution of the compound can affect its biological activity and its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- is crucial for its function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other proteins involved in metabolic processes. It may also be targeted to specific organelles, such as mitochondria, where it can influence energy metabolism and other cellular functions. Post-translational modifications and targeting signals play a role in directing the compound to its appropriate subcellular locations .
Propiedades
IUPAC Name |
(2S)-2-amino-5-[(4-methyl-5-oxoimidazolidin-2-ylidene)amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-5-7(14)13-9(12-5)11-4-2-3-6(10)8(15)16/h5-6H,2-4,10H2,1H3,(H,15,16)(H2,11,12,13,14)/t5?,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQMQNPFMOBJCY-GDVGLLTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NCCCC(C(=O)O)N)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(=O)NC(=NCCC[C@@H](C(=O)O)N)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933577 | |
| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149204-50-2 | |
| Record name | N(delta)-(5-methyl-4-oxo-2-imidazolin-2-yl)ornithine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149204502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~5~-(4-Hydroxy-5-methyl-1,5-dihydro-2H-imidazol-2-ylidene)ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does high hydrostatic pressure influence the formation of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-?
A1: The research demonstrates that applying high hydrostatic pressure (up to 600 MPa) at elevated temperatures (90-120°C) significantly increases the yield of L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- in a reaction between Nα-acetylarginine and glucose. [] The study suggests that pressure might be influencing the reaction kinetics and equilibrium, favoring the formation of this specific arginine modification.
Q2: How was L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)- characterized in the study?
A2: The researchers utilized a combination of techniques to identify and characterize L-Ornithine, N5-(4,5-dihydro-4-methyl-5-oxo-1H-imidazol-2-yl)-. These included: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


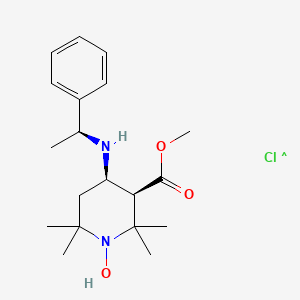
![(3S,4S)-4-[(1R)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141006.png)

![1-[(1S,2R,4R,5S)-4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B1141008.png)
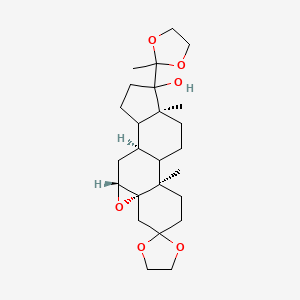
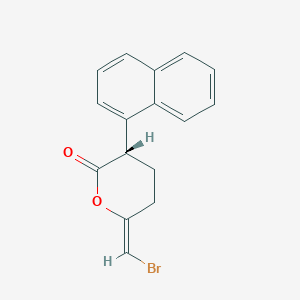
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)
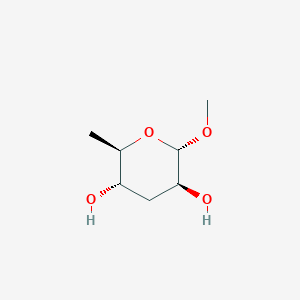
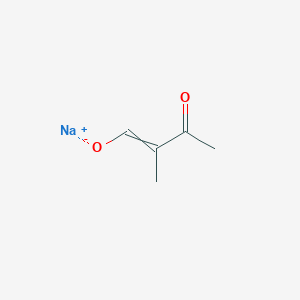
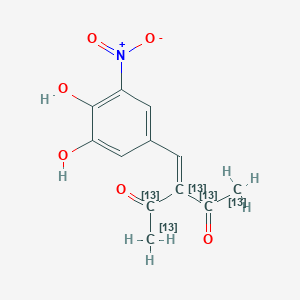
![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)
